molecular formula C17H13ClN2O3S B2409496 N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1226427-45-7

N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No. B2409496
M. Wt: 360.81
InChI Key: DOTJSJBPQUYNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide, also known as CHIMSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CHIMSA belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, CHIMSA has been found to have unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including derivatives similar to N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have shown significant antibacterial activity. For instance, compounds with a sulfonamide moiety have been reported to exhibit high degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to well-known antibacterial agents like sulfamethoxazole and Norfloxacin. These findings underscore the potential of sulfonamide derivatives in the development of new antibacterial drugs (Gadad et al., 2000).

Anticancer Activities

Research into sulfonamide derivatives has also extended into anticancer applications. Several studies have demonstrated that compounds bearing a sulfonamide moiety possess anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase isozymes, which are pivotal in cancer progression and metastasis. For example, certain thiazolopyrane and thiazolopyranopyrimidine derivatives, bearing a sulfonamide moiety, showed promising in vitro anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2011).

Anticonvulsant Effects

Sulfonamide derivatives have been explored for their anticonvulsant effects as well. Research has identified several compounds with a sulfonamide thiazole moiety that exhibited protection against convulsions induced in animal models, indicating their potential use in treating epilepsy and related seizure disorders (Farag et al., 2012).

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-11-3-6-17-15(7-11)20(10-13(9-19)24(17,21)22)12-4-5-16(23-2)14(18)8-12/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTJSJBPQUYNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.